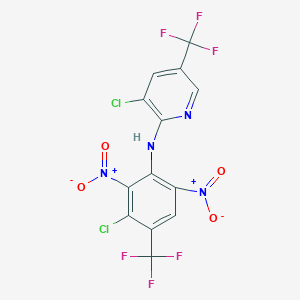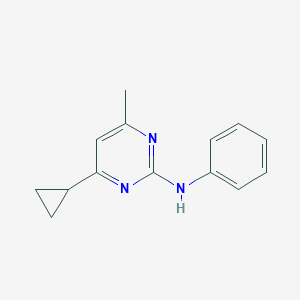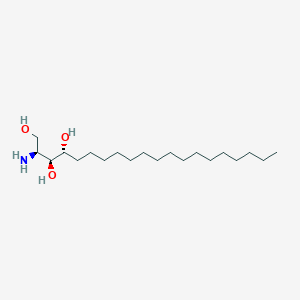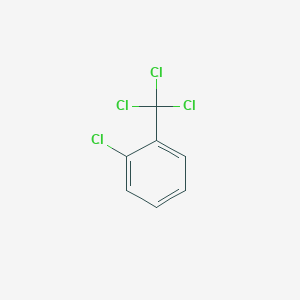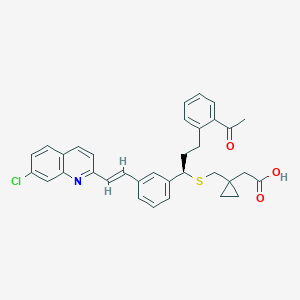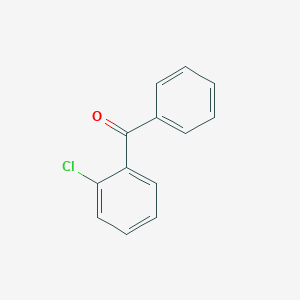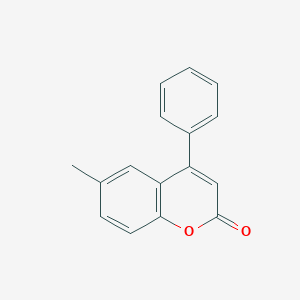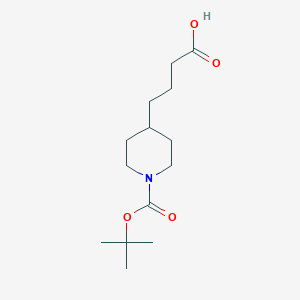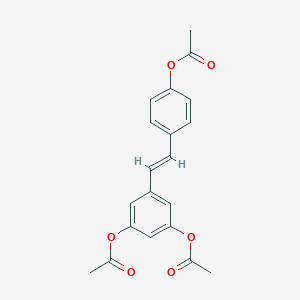
Triacetylresveratrol
概要
説明
Molecular Structure Analysis
Triacetylresveratrol has a molecular formula of C20H18O6 . Its IUPAC name is [4-[(E)-2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] acetate . The molecular weight is 354.4 g/mol .
Physical And Chemical Properties Analysis
Triacetylresveratrol is a stilbenoid . It is an acetic acid [4-[2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] ester . More specific physical and chemical properties are not provided in the retrieved papers.
科学的研究の応用
Cancer Immunotherapy:
Triacetylresveratrol has emerged as a potential immunomodulator in lung adenocarcinoma (LUAD) immunotherapy combination therapies . Researchers found that it efficiently binds to Sirtuin 2 (SIRT2), a longevity regulatory gene, and may serve as a novel biomarker for LUAD prognosis prediction. Additionally, it could enhance the recruitment of immune cells such as CD8+ T cells and positively correlate with PD-1 expression, making it a valuable candidate for anti-PD-1-based therapies.
Antiviral Properties:
Although Triacetylresveratrol is a derivative of resveratrol, it exhibits distinct pharmacological effects. Recent studies have explored its relationship with Porcine Epidemic Diarrhea Virus (PEDV), suggesting that it induces early apoptosis and inhibits PEDV replication . This antiviral potential warrants further investigation.
Metabolic Syndrome Management:
Given its structural similarity to resveratrol, Triacetylresveratrol may impact metabolic syndrome components such as insulin sensitivity, lipid metabolism, and adipose tissue inflammation. Further studies are needed to validate these effects.
作用機序
Target of Action
Triacetylresveratrol, an acetylated derivative of resveratrol, primarily targets the Sirtuin 2 (SIRT2) protein . SIRT2 is a member of the sirtuin family of proteins, which are known to play significant roles in various biological functions, including cancer . Triacetylresveratrol has also been found to interact with tyrosinase , an enzyme crucial for melanin synthesis .
Mode of Action
Triacetylresveratrol demonstrates potent agonist efficiency to SIRT2 . It inhibits the phosphorylation of STAT3 and NFκB , down-regulates Mcl-1 , and up-regulates Bim and Puma in pancreatic cancer cells . It also suppresses the nuclear translocation and interrupts the interaction of STAT3 and NFκB . For tyrosinase, it inhibits its activity less effectively than resveratrol in vitro, but it is as effective at cellular melanogenesis inhibition, indicating bioconversion to resveratrol inside cells .
Biochemical Pathways
Triacetylresveratrol affects the STAT3 and NFκB signaling pathways . It inhibits the phosphorylation of these proteins, leading to the down-regulation of Mcl-1 and the up-regulation of Bim and Puma . These changes contribute to the induction of apoptosis in cancer cells . It also affects the melanogenesis pathway by inhibiting tyrosinase activity .
Pharmacokinetics
It is known that triacetylresveratrol has higher bioavailability than resveratrol . This is likely due to the acetyl groups, which may enhance its absorption and stability.
Result of Action
Triacetylresveratrol inhibits cell viability and induces apoptosis of pancreatic cancer cells in a concentration and incubation time-dependent manner . It also inhibits cellular melanogenesis, making it a potential anti-melanogenic agent . In combination with cannabidiol, it has been found to increase the viability of skin fibroblasts, restore wound-healing functional activity, reduce metabolic dysfunction, and ameliorate nuclear eccentricity and circularity in senescent fibroblasts .
Action Environment
The action of triacetylresveratrol can be influenced by various environmental factors. For instance, its anti-melanogenic effects may be enhanced in environments that promote the overproduction or uneven distribution of melanin . Additionally, its anticancer effects may be influenced by the tumor microenvironment, such as the presence of certain immune cells . .
将来の方向性
Triacetylresveratrol has shown promise in cancer treatment, particularly in lung adenocarcinoma. It has been suggested that SIRT2, to which Triacetylresveratrol shows potent agonist efficiency, could be a promising novel biomarker for prognosis prediction in patients with LUAD . Furthermore, Triacetylresveratrol might be a potential immunomodulator of LUAD to anti-PD-1 based immunotherapy combination therapies . These findings suggest new directions for the use of sirtuin activators, especially in cancer therapeutics .
特性
IUPAC Name |
[4-[(E)-2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-13(21)24-18-8-6-16(7-9-18)4-5-17-10-19(25-14(2)22)12-20(11-17)26-15(3)23/h4-12H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAYUJSOJIMKIS-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873903 | |
| Record name | 3,5,4'-Tri-O-acetylresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triacetylresveratrol | |
CAS RN |
42206-94-0 | |
| Record name | 3,5,4'-Tri-O-acetylresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triacetylresveratrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Triacetylresveratrol interact with its target and what are the downstream effects?
A: Triacetylresveratrol is a known agonist of the Sirtuin 2 (SIRT2) enzyme, showing potent activation even at low concentrations []. This activation has been linked to various downstream effects, including:
- Inhibition of STAT3 signaling: Studies have shown that Triacetylresveratrol can inhibit the phosphorylation of STAT3 in cancer cells [], leading to downstream effects such as reduced expression of anti-apoptotic proteins Bcl-2 and Mcl-1 [].
- Induction of apoptosis: The inhibition of STAT3 signaling by Triacetylresveratrol has been linked to the induction of apoptosis in cancer cells [].
- Modulation of immune infiltration: Research suggests that SIRT2, the target of Triacetylresveratrol, is positively correlated with the infiltration of various immune cells in lung adenocarcinoma, including CD8+ T cells and Tregs []. This suggests a potential role for Triacetylresveratrol in modulating immune responses within the tumor microenvironment.
Q2: What is the structural characterization of Triacetylresveratrol?
A2: Triacetylresveratrol is a triacetylated derivative of Resveratrol. Its structural features are:
Q3: What are the known catalytic properties and applications of Triacetylresveratrol?
A: Triacetylresveratrol itself doesn't possess inherent catalytic properties. Its mechanism of action primarily revolves around binding and modulating the activity of target proteins, such as SIRT2 []. This modulation, rather than direct catalysis, contributes to its observed biological effects.
Q4: Has computational chemistry and modeling been employed in Triacetylresveratrol research?
A: While the provided articles don't elaborate on detailed computational studies, one study mentions the construction of a putative binding site of Triacetylresveratrol with SIRT2 using homology modeling []. This suggests the application of computational tools for understanding the interaction dynamics between Triacetylresveratrol and its target.
Q5: How does the structure of Triacetylresveratrol relate to its activity? What is the impact of structural modifications?
A: Comparing Triacetylresveratrol to Resveratrol and its trimethylated derivative provides insight into structure-activity relationships []. The studies suggest that the presence and type of substitutions on the Resveratrol backbone influence the compound's interaction with biomembrane models. Specifically, Resveratrol exhibited stronger effects on membrane properties compared to its derivatives, indicating that the free hydroxyl groups might be crucial for membrane interactions. Triacetylresveratrol, with its three acetyl groups, showed the weakest effect, suggesting that these bulky groups hinder its interaction with the lipid bilayer []. Further research is needed to fully elucidate the impact of specific structural modifications on Triacetylresveratrol's activity, potency, and selectivity for different targets.
Q6: Is there research on the in vitro and in vivo efficacy of Triacetylresveratrol?
A6: Several studies have investigated the in vitro effects of Triacetylresveratrol:
- Anti-cancer activity: Triacetylresveratrol has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including lung cancer [] and pancreatic cancer cells [, ].
- Immunomodulatory effects: While not directly studied for Triacetylresveratrol, its target, SIRT2, has been linked to immune cell infiltration in lung adenocarcinoma [], suggesting potential immunomodulatory effects.
- Effects on cellular senescence: Research shows that Triacetylresveratrol, when combined with Cannabidiol, can increase the viability and improve the wound healing capabilities of senescent skin fibroblasts [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





